N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine typically involves the reaction of 4-butylaniline with benzene-1,4-diamine under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction yields amines .
Scientific Research Applications
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a monomer for the synthesis of charge transport and light-emitting polymers.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It acts as a charge transport material, facilitating the movement of electrons or holes in organic electronic devices. The compound’s structure allows it to form stable charge carriers, which are essential for its function in light-emitting and charge transport applications .
Comparison with Similar Compounds
Similar Compounds
N,N′-Diphenyl-p-phenylenediamine: Another compound used in similar applications but with different substituents on the phenyl rings.
N,N-bis(2-hydroxyethyl)-1,4-phenylenediamine sulfate: Used in different contexts, such as hair dyes and photographic developers.
Uniqueness
N~1~,N~4~-Bis(4-butylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine is unique due to its specific substituents, which enhance its charge transport properties and stability. This makes it particularly suitable for use in organic semiconductors and light-emitting polymers .
Properties
CAS No. |
423774-96-3 |
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Molecular Formula |
C38H40N2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
1-N,4-N-bis(4-butylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C38H40N2/c1-3-5-13-31-19-23-35(24-20-31)39(33-15-9-7-10-16-33)37-27-29-38(30-28-37)40(34-17-11-8-12-18-34)36-25-21-32(22-26-36)14-6-4-2/h7-12,15-30H,3-6,13-14H2,1-2H3 |
InChI Key |
AXJYVVOVZVQXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)CCCC |
Origin of Product |
United States |
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